molecular formula C17H20N2O3S B2603123 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 1797726-28-3

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2603123
CAS No.: 1797726-28-3
M. Wt: 332.42
InChI Key: MOPUMSDDERAAFE-UHFFFAOYSA-N
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Description

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenylsulfanyl group and the oxan-4-yl moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: Various substituents can be introduced at different positions on the oxazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the phenylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

What sets 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide apart from these compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-15(11-19-22-13)16(20)18-12-17(7-9-21-10-8-17)23-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUMSDDERAAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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